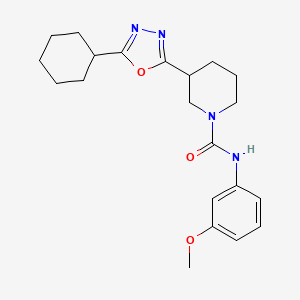
Acridine, 9-(1H-imidazol-1-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acridine, 9-(1H-imidazol-1-yl)- is a compound that combines the structural features of acridine and imidazole. Acridine is a heterocyclic organic compound known for its rigid structure, planarity, and high thermal stability . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The combination of these two structures results in a compound with unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acridine, 9-(1H-imidazol-1-yl)- typically involves the reaction of 9-aminoacridine with an imidazole derivative. One common method is the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are mild and can include a variety of functional groups, such as arylhalides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for acridine, 9-(1H-imidazol-1-yl)- are not well-documented in the literature. the general principles of large-scale organic synthesis, such as the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the laboratory synthesis methods.
化学反応の分析
Types of Reactions
Acridine, 9-(1H-imidazol-1-yl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of acridine, 9-(1H-imidazol-1-yl)- include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions can vary depending on the desired product but generally involve standard laboratory techniques such as refluxing and stirring .
Major Products
The major products formed from the reactions of acridine, 9-(1H-imidazol-1-yl)- depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield various oxidized derivatives, while substitution reactions can produce a range of substituted acridine-imidazole compounds .
科学的研究の応用
Acridine, 9-(1H-imidazol-1-yl)- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Medicine: Acridine derivatives are known for their pharmacological properties, and acridine, 9-(1H-imidazol-1-yl)- is no exception.
Industry: The compound can be used in the development of new materials with unique photophysical properties.
作用機序
The mechanism of action of acridine, 9-(1H-imidazol-1-yl)- involves its interaction with various molecular targets and pathways. The compound’s rigid structure and planarity allow it to intercalate into DNA, disrupting the DNA structure and inhibiting the activity of DNA-dependent enzymes . This mechanism is similar to that of other acridine derivatives, which are known to inhibit DNA replication and transcription .
類似化合物との比較
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a nucleic acid-selective fluorescent cationic dye.
9-Aminoacridine: Another acridine derivative with antibacterial and anticancer properties.
Uniqueness
Acridine, 9-(1H-imidazol-1-yl)- is unique due to its combination of acridine and imidazole structures, which endows it with a distinct set of chemical and biological properties. This combination allows it to interact with a wide range of molecular targets and exhibit diverse biological activities .
特性
CAS番号 |
96424-40-7 |
|---|---|
分子式 |
C16H11N3 |
分子量 |
245.28 g/mol |
IUPAC名 |
9-imidazol-1-ylacridine |
InChI |
InChI=1S/C16H11N3/c1-3-7-14-12(5-1)16(19-10-9-17-11-19)13-6-2-4-8-15(13)18-14/h1-11H |
InChIキー |
WMLCJNVGEDCRLQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)N4C=CN=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


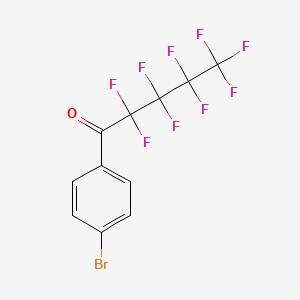
![8-[5-[3-(9-Phenylcarbazol-3-yl)carbazol-9-yl]pyridin-2-yl]-3,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B14126448.png)
![2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B14126454.png)
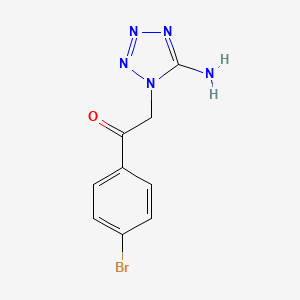
![4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-2,4-dioxoimidazolidin-1-yl]butyl tetradecanoate](/img/structure/B14126462.png)
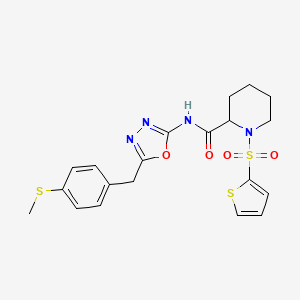
![(2E)-[2-(2,3-dimethylphenyl)hydrazinylidene][4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]ethanenitrile](/img/structure/B14126479.png)

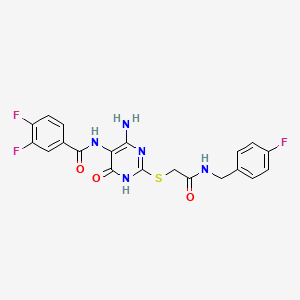
![[amino-[4-[(E)-2-[4-[amino(azaniumylidene)methyl]-2-hydroxyphenyl]ethenyl]phenyl]methylidene]azanium;methanesulfonate](/img/structure/B14126485.png)
![3-[1-[5-(2,2-dimethyloxan-4-yl)-2-[2-(4-fluoro-3,5-dimethylphenyl)-3-[3-(4-fluoro-1-methylindazol-5-yl)-2-oxoimidazol-1-yl]-4-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carbonyl]indol-1-yl]-2-methylcyclopropyl]-1,2,4-oxadiazolidin-5-one](/img/structure/B14126491.png)
